2,4-dichlorobenzaldehyde N-ethylthiosemicarbazone
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Overview
Description
2,4-Dichlorobenzaldehyde N-ethylthiosemicarbazone is a chemical compound with the molecular formula C10H11Cl2N3S It is known for its unique structure, which includes a dichlorobenzaldehyde moiety and an N-ethylthiosemicarbazone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichlorobenzaldehyde N-ethylthiosemicarbazone typically involves the condensation reaction between 2,4-dichlorobenzaldehyde and N-ethylthiosemicarbazide. The reaction is usually carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the condensation process, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichlorobenzaldehyde N-ethylthiosemicarbazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.
Substitution: The dichlorobenzaldehyde moiety can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions result in the replacement of chlorine atoms with other functional groups.
Scientific Research Applications
2,4-Dichlorobenzaldehyde N-ethylthiosemicarbazone has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2,4-dichlorobenzaldehyde N-ethylthiosemicarbazone involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which may enhance its biological activity. Additionally, its ability to undergo various chemical reactions allows it to interact with biological molecules, potentially disrupting cellular processes and leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzaldehyde: A precursor in the synthesis of 2,4-dichlorobenzaldehyde N-ethylthiosemicarbazone.
N-Ethylthiosemicarbazide: Another precursor used in the synthesis.
2,4-Dichlorobenzyl alcohol: A related compound with similar structural features.
Uniqueness
This compound is unique due to its combination of a dichlorobenzaldehyde moiety and an N-ethylthiosemicarbazone group. This unique structure imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds.
Properties
CAS No. |
477734-54-6 |
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Molecular Formula |
C10H11Cl2N3S |
Molecular Weight |
276.18 g/mol |
IUPAC Name |
1-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-ethylthiourea |
InChI |
InChI=1S/C10H11Cl2N3S/c1-2-13-10(16)15-14-6-7-3-4-8(11)5-9(7)12/h3-6H,2H2,1H3,(H2,13,15,16)/b14-6+ |
InChI Key |
OQLLRXRAUJHHMU-MKMNVTDBSA-N |
Isomeric SMILES |
CCNC(=S)N/N=C/C1=C(C=C(C=C1)Cl)Cl |
Canonical SMILES |
CCNC(=S)NN=CC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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